molecular formula C17H26N6O3S B4546269 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE

1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4546269
M. Wt: 394.5 g/mol
InChI Key: AQGCKHXTFCWUIH-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is a complex organic compound that features a combination of pyrazole and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide typically involves multiple steps:

    Formation of Pyrazole Derivatives: The initial step involves the synthesis of the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Sulfonylation: The pyrazole derivatives are then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Piperidine: The sulfonylated pyrazole is then coupled with a piperidine derivative through an amide bond formation. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby modulating biological pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Comparison: 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is unique due to its dual pyrazole and piperidine structures, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-4-22-12-16(13(2)20-22)27(25,26)23-7-5-6-15(11-23)17(24)18-8-14-9-19-21(3)10-14/h9-10,12,15H,4-8,11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCKHXTFCWUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE

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